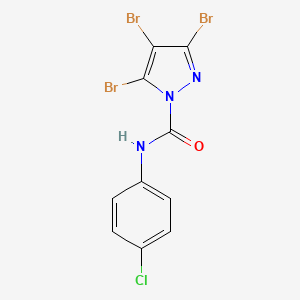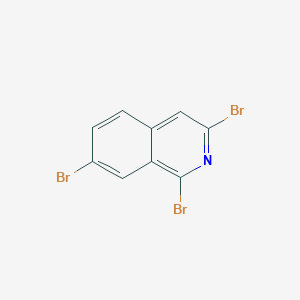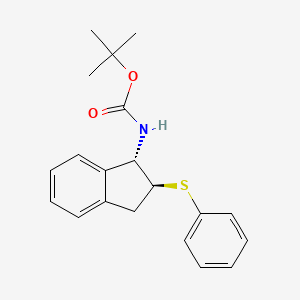![molecular formula C38H24F4O6P2 B14015411 Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-](/img/structure/B14015411.png)
Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- is a complex organophosphorus compound It is characterized by its unique structure, which includes a tetrafluorinated bi-benzodioxole core and diphenylphosphine oxide groups
Métodos De Preparación
The synthesis of phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- typically involves the reaction of appropriate phosphine precursors with fluorinated benzodioxole derivatives. One common method includes the use of chlorophosphines and dilithiated reagents to introduce the phosphine oxide groups . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Análisis De Reacciones Químicas
Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced under specific conditions.
Common reagents used in these reactions include silanes, chlorophosphines, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic cycles, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved .
Comparación Con Compuestos Similares
Compared to other similar compounds, phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- is unique due to its tetrafluorinated bi-benzodioxole core. Similar compounds include:
Diphosphine ligands: These compounds also contain phosphine groups but differ in their backbone structure and fluorination.
Other phosphine oxides: These may have different substituents and lack the specific bi-benzodioxole core, leading to different chemical properties and applications.
This uniqueness makes phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- particularly valuable in specialized research and industrial applications.
Propiedades
IUPAC Name |
5-diphenylphosphoryl-4-(5-diphenylphosphoryl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24F4O6P2/c39-37(40)45-29-21-23-31(49(43,25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)47-37)34-32(24-22-30-36(34)48-38(41,42)46-30)50(44,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKQPWFENKDELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24F4O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)







![[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B14015376.png)





